2-Methyl-6-(p-tolyl)heptane-2,3-diol
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Overview
Description
2-Methyl-6-(p-tolyl)heptane-2,3-diol is an organic compound with the chemical formula C15H24O2 and a molecular weight of 236.35 g/mol . It is a non-polar compound that appears as a colorless to pale yellow solid with a unique aromatic odor . This compound is poorly soluble in water but dissolves well in most organic solvents . It exhibits various biological activities, including antibacterial, antiviral, and antioxidant properties .
Preparation Methods
2-Methyl-6-(p-tolyl)heptane-2,3-diol can be synthesized through multiple methods. One common approach involves the hydrogenation of 2-methyl-6-(p-tolyl)cyclohexanone using a reducing agent . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-6-(p-tolyl)heptane-2,3-diol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with LiAlH4 may produce alkanes .
Scientific Research Applications
2-Methyl-6-(p-tolyl)heptane-2,3-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-6-(p-tolyl)heptane-2,3-diol exerts its effects involves interactions with various molecular targets and pathways. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . The antiviral properties are believed to result from inhibition of viral replication processes . As an antioxidant, it scavenges free radicals, thereby preventing oxidative damage to cells .
Comparison with Similar Compounds
2-Methyl-6-(p-tolyl)heptane-2,3-diol can be compared with other similar compounds such as:
2,3-Heptanediol: Similar in structure but lacks the aromatic p-tolyl group, resulting in different chemical and biological properties.
2-Methyl-6-(4-methylphenyl)-2,3-heptanediol: Another similar compound with slight variations in molecular structure, leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its combination of the p-tolyl group and the diol functionality, which imparts distinct aromatic and biological properties .
Biological Activity
2-Methyl-6-(p-tolyl)heptane-2,3-diol, also known as 2,3-heptanediol, 2-methyl-6-(4-methylphenyl)- (CAS No. 117421-22-4), is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C15H24O2, with a molecular weight of 236.350 g/mol. Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 236.350 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 366.3 ± 30.0 °C at 760 mmHg |
Flash Point | 166.9 ± 19.2 °C |
LogP | 2.76 |
These properties indicate that the compound is relatively stable under standard conditions and has moderate lipophilicity.
Anti-inflammatory Effects
Studies on related compounds suggest potential anti-inflammatory properties. For example, certain derivatives have been noted for their ability to inhibit inflammatory pathways in vitro . This suggests that further investigation into the anti-inflammatory activity of this compound could yield promising results.
Cytotoxicity and Apoptosis Induction
A review of bioactive compounds indicates that many sesquiterpenes exhibit cytotoxic effects against various cancer cell lines . Although direct evidence for the cytotoxicity of this compound is lacking, its structural analogs have demonstrated the ability to induce apoptosis in tumor cells.
Synthesis and Activity Correlation
In a study focusing on the synthesis of related compounds, researchers performed multicomponent reactions that included derivatives of heptanediols . These studies often highlight the necessity of structural modifications to enhance biological activity. The findings suggest that further synthetic modifications of this compound could lead to derivatives with improved biological profiles.
Potential Applications in Medicine
Given the biological activities exhibited by related compounds, there is potential for developing therapeutic agents based on the structure of this compound. Its potential role as an antioxidant or anti-inflammatory agent could be particularly relevant in treating diseases associated with oxidative stress and inflammation.
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)heptane-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUXXMLNYMKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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